molecular formula C5H9N3O B1519013 4-(Propan-2-yl)-1,2,5-oxadiazol-3-amine CAS No. 1040020-08-3

4-(Propan-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B1519013
CAS No.: 1040020-08-3
M. Wt: 127.14 g/mol
InChI Key: SSGXKESODXWYDH-UHFFFAOYSA-N
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Description

“4-(Propan-2-yl)-1,2,5-oxadiazol-3-amine” is a compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The “propan-2-yl” group is an isopropyl group, which is a type of alkyl group consisting of a propane skeleton with one hydrogen removed .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of an oxadiazole ring attached to an isopropyl group at the 4-position and an amine group at the 3-position. The exact structure would need to be confirmed using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on the specific conditions and reagents used. The amine group could potentially undergo reactions such as alkylation, acylation, and condensation . The oxadiazole ring could potentially participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Scalable Synthesis and Process Safety

A study by Likhite et al. (2016) focuses on the safe and scalable synthesis of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide, employing a process safety-driven strategy. This research underscores the importance of selecting thermally stable compounds and applying process safety principles to develop efficient synthesis pathways for oxadiazole derivatives, which can be relevant for the synthesis of compounds like 4-(Propan-2-yl)-1,2,5-oxadiazol-3-amine (Likhite et al., 2016).

Anticancer Agents

Oxadiazoles bearing a benzimidazole nucleus, synthesized by Rashid et al. (2012), showed significant to good anticancer activity in vitro. This suggests that oxadiazole compounds, including variants like this compound, may find applications in developing novel anticancer agents (Rashid et al., 2012).

Synthesis Methodologies

Guo et al. (2015) described a copper-catalyzed cascade annulation process for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles, highlighting an efficient protocol that leverages readily available materials and green chemistry principles. This technique could be applicable for synthesizing this compound, emphasizing the value of such compounds in green and sustainable chemistry (Guo et al., 2015).

Energetic Materials

Yu et al. (2017) explored 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives as insensitive energetic materials. The synthesis of these compounds involves high-temperature reactions and provides insight into the potential use of oxadiazole derivatives in the field of energetic materials, indicating how structural variations, including the this compound framework, might be explored for similar applications (Yu et al., 2017).

Mechanism of Action

The mechanism of action of “4-(Propan-2-yl)-1,2,5-oxadiazol-3-amine” would depend on its intended use. For example, if it’s used as a drug, it could potentially interact with biological targets such as enzymes or receptors . The exact mechanism of action would need to be determined through further studies.

Safety and Hazards

The safety and hazards of “4-(Propan-2-yl)-1,2,5-oxadiazol-3-amine” would need to be determined through laboratory testing. It’s important to handle all chemicals with care and use appropriate personal protective equipment .

Future Directions

The future directions for research on “4-(Propan-2-yl)-1,2,5-oxadiazol-3-amine” could include exploring its potential uses in various fields such as medicine or materials science . Further studies could also focus on optimizing its synthesis process and investigating its mechanism of action .

Properties

IUPAC Name

4-propan-2-yl-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-3(2)4-5(6)8-9-7-4/h3H,1-2H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGXKESODXWYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NON=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Propan-2-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 2
4-(Propan-2-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 3
4-(Propan-2-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 4
4-(Propan-2-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 5
4-(Propan-2-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 6
4-(Propan-2-yl)-1,2,5-oxadiazol-3-amine

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